molecular formula C72H101N9O18S B11831258 Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

Cat. No.: B11831258
M. Wt: 1412.7 g/mol
InChI Key: OFLXFIJMQUEZQX-HFHGNALWSA-N
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Description

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: is a multifunctional compound that combines several distinct chemical groups into a single molecule. It includes a cleavable biotin group, a polyethylene glycol (PEG) linker, a TAMRA (tetramethylrhodamine) fluorescent dye, and an alkyne functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne involves multiple steps, each designed to introduce a specific functional group into the molecule. The general synthetic route includes:

    Biotinylation: Introduction of the biotin group, often protected by a Dde (dimethoxytrityl) group to prevent unwanted reactions.

    PEGylation: Addition of PEG linkers to enhance solubility and flexibility.

    TAMRA Conjugation: Attachment of the TAMRA dye for fluorescence.

    Alkyne Introduction: Incorporation of the alkyne group for click chemistry applications.

Industrial Production Methods: Industrial production of this compound typically involves automated synthesis using solid-phase peptide synthesis (SPPS) techniques.

Chemical Reactions Analysis

Types of Reactions: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne primarily undergoes:

Common Reagents and Conditions:

Major Products:

Biological Activity

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a specialized compound that combines biotin, a fluorescent dye (TAMRA), and a PEG (polyethylene glycol) spacer. This unique structure facilitates various biological applications, particularly in the fields of imaging and molecular biology. The compound's biological activity is primarily derived from its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling targeted labeling and visualization of biomolecules.

Chemical Structure and Properties

The chemical structure of this compound allows it to function effectively in biological systems. Below is a summary of its key properties:

PropertyDescription
Molecular Formula C36H41N3O8
Molecular Weight 643.73 g/mol
Fluorescent Tag TAMRA
Linker Type PEG4
Functional Group Alkyne
Biotin Group Cleavable biotin for affinity purification

Biological Applications

  • Cellular Imaging
    • This compound is utilized as a fluorescent probe for cellular imaging. Its fluorescence allows researchers to visualize specific molecules or structures within cells, making it valuable for studying cellular processes such as uptake and protein interactions.
  • Protein Labeling
    • The compound can label proteins through CuAAC, facilitating the conjugation of fluorescent labels to biomolecules. This method enhances the specificity and sensitivity of detection techniques like Western blotting and fluorescence microscopy .
  • Nucleotide Functionalization
    • It can modify nucleotides, allowing them to be tracked within biological systems. This application is crucial for studying nucleic acid dynamics and interactions.

1. Enhanced Detection of O-GlcNAcylated Proteins

A study demonstrated that biotinylation with this compound significantly improved the detection sensitivity of O-GlcNAcylated proteins compared to traditional methods. The incorporation of the fluorescent tag allowed for rapid and sensitive detection via Western blotting, achieving a sensitivity enhancement of over 380-fold relative to tritium labeling .

2. Monitoring Cellular Uptake

In another case study, researchers utilized this compound to track the cellular uptake of modified nucleotides in live cells. The fluorescence signal provided real-time insights into the dynamics of nucleotide incorporation, demonstrating its utility in understanding metabolic pathways .

3. Affinity Purification

The cleavable biotin group enables effective affinity purification of labeled proteins, allowing researchers to isolate specific proteins from complex mixtures. This capability was illustrated in studies where biotinylated proteins were enriched using streptavidin chromatography, followed by analysis using mass spectrometry .

Properties

Molecular Formula

C72H101N9O18S

Molecular Weight

1412.7 g/mol

IUPAC Name

5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-amino-6-(dimethylamino)-4aH-xanthen-9-yl]benzoic acid

InChI

InChI=1S/C72H101N9O18S/c1-6-27-91-31-35-95-39-42-98-38-34-94-30-26-81(65(86)18-23-77-69(87)49-12-15-52(55(43-49)70(88)89)66-53-16-13-50(73)44-60(53)99-61-45-51(80(4)5)14-17-54(61)66)25-19-64(85)75-22-9-21-74-56(67-58(82)46-72(2,3)47-59(67)83)20-28-92-32-36-96-40-41-97-37-33-93-29-24-76-63(84)11-8-7-10-62-68-57(48-100-62)78-71(90)79-68/h1,12-17,43-45,57,60,62,68,82H,7-11,18-42,46-48,73H2,2-5H3,(H,75,85)(H,76,84)(H,77,87)(H,88,89)(H2,78,79,90)/t57-,60?,62-,68-/m0/s1

InChI Key

OFLXFIJMQUEZQX-HFHGNALWSA-N

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C

Origin of Product

United States

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